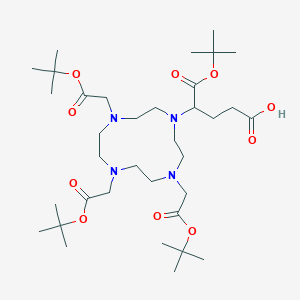
DOTA-GA(tBu)4
概要
作用機序
DOTA-GA(tBu)4は、金属イオンと安定な錯体を形成することによってその効果を発揮します。この化合物の環状構造は、金属イオンを包み込む剛性フレームワークを提供し、生理的条件下でのその放出を防ぎます。 この安定性は、イメージングと治療的用途にとって重要であり、金属イオンがプロセス全体を通してキレート剤と結合したままであることを保証します .
類似化合物の比較
類似化合物
DOTA(1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸): グルタル酸とtert-ブチルエステル基を持たない、類似の特性を持つ広く使用されているキレート剤.
DOTAGA(1,4,7,10-テトラアザシクロドデカン-1-グルタル酸-4,7,10-トリ酢酸): DOTA-GA(tBu)4に似ていますが、エステル基が異なります.
独自性
DOTA-GA(tBu)4は、グルタル酸とtert-ブチルエステル基を組み合わせているため、金属錯体を形成する際の安定性と汎用性が向上しています。 これにより、高い安定性と特異性が求められる用途に特に適しています .
準備方法
合成経路と反応条件
DOTA-GA(tBu)4の合成は、通常、固相担体上のシクレン前駆体からのDOTAキレート剤の調製を伴います。 この方法は、イメージングと治療のために高純度のDOTA結合ペプチドを効率的かつ費用効果的に製造することを可能にします . このプロセスには、以下の手順が含まれます。
シクレン前駆体の調製: シクレンは調製され、グルタル酸で官能基化されます。
固相合成: 官能基化されたシクレンは固相担体と結合され、次にtert-ブチルエステル基が添加されてカルボキシル基が保護されます。
工業生産方法
DOTA-GA(tBu)4の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 自動固相ペプチド合成装置と大規模RP-HPLCシステムの使用により、この化合物をバルクで効率的に生産できます .
化学反応の分析
反応の種類
DOTA-GA(tBu)4は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
主な生成物
キレート化生成物: イメージングと治療に使用される安定した金属錯体.
科学研究アプリケーション
DOTA-GA(tBu)4は、科学研究において、次のような多くの用途があります。
科学的研究の応用
DOTA-GA(tBu)4 has numerous applications in scientific research, including:
類似化合物との比較
Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelator with similar properties but without the glutaric acid and tert-butyl ester groups.
DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid): Similar to DOTA-GA(tBu)4 but with different ester groups.
Uniqueness
This compound is unique due to its combination of glutaric acid and tert-butyl ester groups, which enhance its stability and versatility in forming metal complexes. This makes it particularly suitable for applications requiring high stability and specificity .
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64N4O10/c1-32(2,3)46-28(42)23-36-15-17-37(24-29(43)47-33(4,5)6)19-21-39(26(13-14-27(40)41)31(45)49-35(10,11)12)22-20-38(18-16-36)25-30(44)48-34(7,8)9/h26H,13-25H2,1-12H3,(H,40,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUFMLRKFUOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


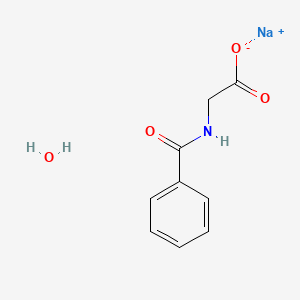
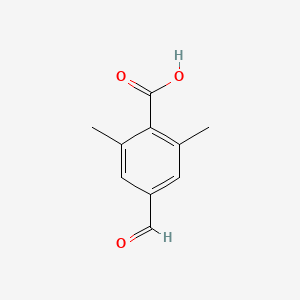

![4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3123242.png)
![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)
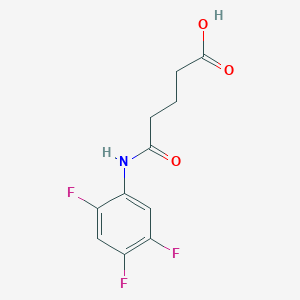
![4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B3123256.png)
![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)
![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)
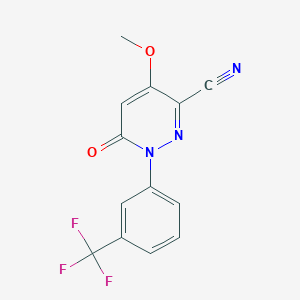
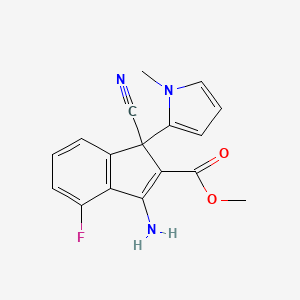
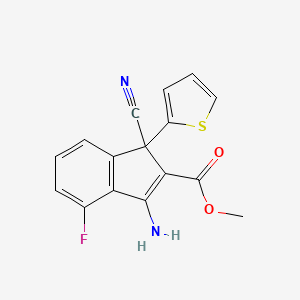
![N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide](/img/structure/B3123299.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123310.png)
